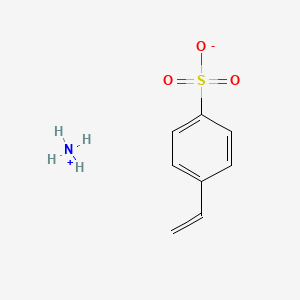

Azane;4-ethenylbenzenesulfonic acid

Description

Contextualization and Academic Significance of Azanium;4-ethenylbenzenesulfonate (B8661033) as an Ionic Monomer and Compound

Azanium;4-ethenylbenzenesulfonate is the ammonium (B1175870) salt of 4-ethenylbenzenesulfonic acid. Its structure features a styrenic backbone, making it readily polymerizable, and a pendant ammonium sulfonate group, which imparts hydrophilicity and ionic characteristics to the resulting polymers. The monomer itself is noted for its excellent solubility in organic solvents, a feature that distinguishes it from its sodium salt counterpart and allows for copolymerization with hydrophobic monomers in organic media tosoh-finechem.co.jp.

The academic significance of this compound lies primarily in its role as a monomer for the synthesis of poly(ammonium 4-styrenesulfonate) and various copolymers. These polymers, often referred to as polyelectrolytes, are of great interest due to their charged nature. The interactions of these polymers with oppositely charged species, such as surfactants, have been a subject of detailed study, revealing complex phase behaviors influenced by both electrostatic and hydrophobic interactions nih.gov. The ability to form polymers with controlled architecture, such as comb polymers, has also been explored, with potential applications as viscosity modifiers researchgate.net.

The polymer derived from azanium;4-ethenylbenzenesulfonate, poly(ammonium 4-styrenesulfonate), is commercially available, typically as an aqueous solution. These solutions have found practical application as effective antistatic coatings for specialty papers and synthetic films sigmaaldrich.comguidechem.comchemicalbook.comkrackeler.com.

Below is a table summarizing the typical properties of a commercially available poly(ammonium 4-styrenesulfonate) solution.

| Property | Value |

| Concentration | 30 wt. % in H₂O sigmaaldrich.comkrackeler.com |

| pH | 3-4 (at 25 °C) sigmaaldrich.comchembk.com |

| Viscosity | ~200 cP (at ~25 °C) sigmaaldrich.com |

| Refractive Index | n20/D ~1.3961 sigmaaldrich.comchembk.com |

| Molecular Weight (Mw) | ~200,000 sigmaaldrich.comkrackeler.com |

Historical Development and Early Research Contributions Pertaining to 4-Ethenylbenzenesulfonate Derivatives

The industrial production of alkali metal p-styrenesulfonates, the precursors to the ammonium salt, has been known since at least 1960, involving the reaction of an alkali hydroxide (B78521) with β-haloethylbenzenesulfonic acid google.com. However, the synthesis of the ammonium salt, azanium;4-ethenylbenzenesulfonate, presented challenges. Direct neutralization of p-styrenesulfonic acid with ammonia (B1221849) was difficult because the acid itself was not easily produced by conventional methods like the sulfonation of styrene (B11656) google.com.

A significant development in the production of ammonium p-styrenesulfonate was a process patented in 1978. This process involves a two-step reaction. First, an amine with more than seven carbon atoms is reacted with a mineral acid and an alkali metal p-styrenesulfonate in an aqueous medium to produce an amine salt of p-styrenesulfonic acid. Subsequently, this amine salt is reacted with ammonia to yield the desired ammonium p-styrenesulfonate, with the advantage of producing a product substantially free of alkali metal components google.com. More recently, proprietary industrial manufacturing methods have been established to enable a stable supply of high-purity ammonium p-styrenesulfonate tosoh-finechem.co.jp.

Early research on related poly(styrene sulfonate) salts focused on their properties as polyelectrolytes. For instance, studies on poly(sodium 4-styrenesulfonate) (NaPSS) investigated its interactions with various counterions and its potential in applications ranging from antimicrobial agents to components in fuel cell membranes nih.govnih.gov. These foundational studies on styrene sulfonate derivatives paved the way for exploring the unique properties and applications of the ammonium salt.

Overview of Current Research Frontiers for Ionic Styrene Derivatives and Ammonium Sulfonates

The field of ionic styrene derivatives and ammonium sulfonates continues to be an active area of research, driven by the quest for new functional materials. A key frontier is the development of novel polymers and copolymers with tailored properties for specific applications.

Advanced Polymer Architectures: Researchers are exploring the synthesis of complex polymer architectures, such as comb and block copolymers, using monomers like azanium;4-ethenylbenzenesulfonate. These advanced structures can lead to materials with unique self-assembly properties and functionalities for use in nanotechnology and materials science researchgate.netscispace.com.

Energy Materials: Ionic polymers derived from styrene sulfonates are being investigated for their potential in energy applications. For example, proton-conducting membranes made from copolymers of styrene sulfonic acid are being developed for use in proton exchange membrane (PEM) fuel cells upb.ro. The goal is to create membranes with high proton conductivity, good mechanical properties, and stability nih.govresearchgate.net.

Biomedical Applications: The biocompatibility and ionic nature of some polysulfonates make them attractive for biomedical uses. Research into poly(sodium 4-styrenesulfonate) has shown its potential as a topical antimicrobial agent, capable of preventing the transmission of sexually transmitted diseases nih.gov. Further research may explore the potential of other styrene sulfonate salts in this area.

Environmental Applications: The ionic nature of these polymers makes them suitable for water treatment applications. For instance, they can be used as ion-exchange resins or as dispersing agents tosoh-finechem.co.jpresearchgate.net. The sodium salt, sodium p-styrenesulfonate, has also been investigated as a kinetic promoter for CO2 hydrate (B1144303) formation, which is relevant for carbon capture and sequestration technologies acs.orgacs.org.

Stimuli-Responsive Materials: The combination of a hydrophobic backbone and ionic pendant groups in polymers derived from azanium;4-ethenylbenzenesulfonate makes them candidates for creating stimuli-responsive materials. For example, poly[trialkyl-(4-vinylbenzyl)ammonium]-based polyelectrolytes exhibit thermoresponsive behavior in aqueous salt solutions, which can be tuned by changing the alkyl chain length or the salt concentration rsc.org.

Structure

2D Structure

Properties

CAS No. |

29965-34-2 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

azane;4-ethenylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O3S.H3N/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3 |

InChI Key |

WTSSRZUUXRDFPD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |

Related CAS |

29965-34-2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Azanium;4 Ethenylbenzenesulfonate

Established Synthetic Pathways of Azanium;4-ethenylbenzenesulfonate (B8661033)

The traditional synthesis of azanium;4-ethenylbenzenesulfonate is centered on the sulfonation of ethenylbenzene (styrene) and the subsequent neutralization of the resulting sulfonic acid.

The primary step in the synthesis is the sulfonation of the aromatic ring of ethenylbenzene. This reaction is a classic example of an electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. researchgate.net The sulfonic acid group is introduced onto the benzene ring, typically at the para position due to steric hindrance and electronic effects of the vinyl group. researchgate.net

Common sulfonating agents for aromatic compounds like polystyrene (a polymer of ethenylbenzene) include sulfuric acid and chlorosulfonic acid. researchgate.netnih.gov The reaction with chlorosulfonic acid is a typical electrophilic aromatic substitution that introduces a sulfonic acid group onto the benzene rings. researchgate.net

Following the sulfonation of ethenylbenzene to form p-styrenesulfonic acid, a neutralization step is carried out using ammonia (B1221849) to yield the final product, azanium;4-ethenylbenzenesulfonate.

An alternative pathway to produce ammonium (B1175870) p-styrenesulfonate involves starting from an alkali metal p-styrenesulfonate. This process includes reacting the alkali metal salt with an amine containing more than seven carbon atoms and a mineral acid in an aqueous medium. This reaction forms an amine salt of p-styrenesulfonic acid. Subsequently, this amine salt is reacted with ammonia to produce ammonium p-styrenesulfonate. google.com It has been noted that ammonium p-styrenesulfonate can also be produced by reacting an inorganic ammonium salt with an alkali metal p-styrenesulfonate in an alcohol solvent or a mixture of an organic solvent and water. google.com

The optimization of reaction conditions is crucial for achieving high purity and yield of azanium;4-ethenylbenzenesulfonate. Key parameters that are typically controlled include reaction temperature, time, and the molar ratio of reactants. For instance, in the sulfonation of polystyrene-butadiene rubber, an optimum sulfonation time of 24 hours was identified to achieve the desired degree of sulfonation. acs.org

The choice of solvent also plays a significant role. For the synthesis of quaternary ammonium salts, the reaction of a tertiary amine with a benzyl halide can be carried out in water or a water-containing organic solvent. google.com The use of solvents with a relatively low dielectric constant, such as chloroform, can be advantageous in Menschutkin reactions (the reaction of a tertiary amine with an alkyl halide) as it can lead to the precipitation of the charged quaternary ammonium salt, simplifying its purification. nih.gov

The table below illustrates hypothetical reaction conditions that could be optimized for the synthesis of azanium;4-ethenylbenzenesulfonate based on general principles of sulfonation and neutralization reactions.

| Parameter | Range | Optimal Condition (Hypothetical) | Rationale |

| Sulfonation Temperature | 0 - 100 °C | 25 °C | To control the rate of reaction and minimize side reactions. |

| Sulfonation Time | 1 - 24 hours | 8 hours | To ensure complete conversion of the starting material. |

| Molar Ratio (Ethenylbenzene:Sulfonating Agent) | 1:1 - 1:3 | 1:1.2 | To ensure complete sulfonation while minimizing the use of excess reagent. |

| Neutralization pH | 6 - 8 | 7 | To ensure complete formation of the ammonium salt without excess acid or base. |

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing quaternary ammonium salts, as well as creating novel derivatives with tailored properties.

Solvent-free synthesis is a key area of green chemistry that aims to reduce waste and energy consumption. youtube.com Microwave-assisted synthesis has emerged as a promising solvent-free method for the production of quaternary ammonium salts, offering reduced reaction times and comparable yields to conventional methods. youtube.com For example, the synthesis of certain quaternary ammonium salts has been achieved in a solvent-free environment using microwave irradiation, with the product precipitating out upon the addition of acetone and ether.

The synthesis of functionalized derivatives of azanium;4-ethenylbenzenesulfonate can lead to materials with enhanced properties for specific applications. While specific examples for this compound are not detailed in the provided search results, general strategies for creating derivatives of sulfonated polymers and quaternary ammonium salts are well-established. For instance, sulfonated monomers with substituted ammonium counterions are used to prepare amphiphilic copolymers. nih.gov This approach allows for the tailoring of chemical properties and polymer architecture, leading to materials with unique characteristics such as the ability to gel low-polarity solvents or form solid polymer electrolytes. nih.gov

The functionalization can be achieved by using substituted amines during the neutralization step or by further reacting the vinyl group of the styrenesulfonate. This opens up possibilities for creating a wide range of derivatives with tunable properties.

Mechanistic Investigations of Azanium;4-ethenylbenzenesulfonate Formation

The formation of azanium;4-ethenylbenzenesulfonate proceeds through two primary mechanistic steps: the electrophilic aromatic substitution for the sulfonation of ethenylbenzene, and the acid-base neutralization to form the ammonium salt.

The sulfonation of the polystyrene backbone, which is chemically similar to ethenylbenzene, is an electrophilic aromatic substitution where the sulfur atom acts as the electrophilic center. researchgate.net This electrophile attacks the π-electron system of the aromatic ring, with the substitution occurring predominantly at the para-position. researchgate.net The reaction mechanism for the sulfonation of high-impact polystyrene with chlorosulfonic acid is a typical electrophilic aromatic substitution. researchgate.net This reaction can be reversible, influenced by the byproducts formed during the reaction, such as HCl when using chlorosulfonic acid. acs.orgacs.org

The subsequent step, the formation of the azanium salt, is a straightforward acid-base reaction. The sulfonic acid (R-SO3H) produced in the first step is a strong acid and readily donates a proton to ammonia (NH3), a weak base, to form the ammonium cation (NH4+) and the sulfonate anion (R-SO3-).

Chemical Reactivity and Transformation Studies of Azanium;4 Ethenylbenzenesulfonate

Polymerization and Copolymerization Processes

The vinyl group of azanium;4-ethenylbenzenesulfonate (B8661033) allows it to readily undergo addition polymerization, forming long-chain polymers. This process can be initiated through various mechanisms, with free radical polymerization being one of the most common and versatile methods.

Initiation: The process begins with the generation of free radicals from an initiator molecule (I), which then add to a monomer molecule (M) to form an active monomer radical (M•). nih.govmdpi.com For this to occur, there must be effective collisions between the reactive species with sufficient energy. researchgate.net The rate of initiation is directly proportional to the concentration of the initiator. researchgate.net

I → 2R• (Initiator decomposition to form primary radicals)

R• + M → M• (Addition of a primary radical to a monomer)

M• + n(M) → M-(M)n• (Chain growth)

Termination: The growth of a polymer chain ceases when its radical end is deactivated. This typically occurs through two primary mechanisms: combination (or coupling), where two growing chains join to form a single, longer polymer chain, or disproportionation, which involves the transfer of a hydrogen atom from one growing chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). mdpi.comnih.gov

M-(M)n• + •(M)m-M → M-(M)n+m+1-M (Termination by combination)

M-(M)n• + •(M)m-M → M-(M)n-H + M=(M)m (Termination by disproportionation)

Telomerization is a specific type of polymerization where a chain transfer agent, or "telogen," is intentionally added to limit the molecular weight of the resulting polymers, known as "telomers." While azanium;4-ethenylbenzenesulfonate is widely used in various copolymerization reactions, detailed studies focusing specifically on its use as a comonomer in telomerization reactions are not extensively documented in the reviewed literature.

The final properties of polymers derived from 4-ethenylbenzenesulfonate are highly dependent on the chosen initiator system and the reaction conditions. Factors such as initiator type, concentration, temperature, solvent polarity, and monomer composition all play critical roles. rsc.org

Initiator Systems: Different initiators can be used to start the free radical polymerization, including thermal initiators and redox initiator systems. In a study synthesizing poly(styrene sulfonic acid-co-4-vinylpyridine), various initiators were used, including potassium metabisulfite, ammonium (B1175870) persulfate, and sodium persulfate. tosohusa.com The results indicated that the choice of initiator significantly influenced the final composition of the copolymer, with sodium persulfate (Na₂S₂O₈) proving to be the most suitable for achieving a higher content of vinylpyridine in the copolymer structure. tosohusa.com Redox initiators, which are often water-soluble, are particularly effective in emulsion polymerization systems. tosohusa.com

Reaction Parameters:

Temperature and Time: Polymerization temperature and reaction time are crucial variables. Studies on the copolymerization of sodium 4-vinylbenzenesulfonate and styrene (B11656) have shown that these factors significantly affect the process. rsc.org

Solvent: The polarity of the solvent and the quantity used can influence the reaction. For the copolymerization of 4-styrene sulfonic acid sodium salt and 4-vinylpyridine (B31050), it was observed that using an optimal solvent quantity of approximately 90% was beneficial for the copolymerization process. tosohusa.com

Concentration: The concentrations of the comonomers and the initiator are key parameters that must be optimized to control the characteristics of the resulting copolymers. rsc.org

The following table summarizes the findings from a study on the synthesis of poly(styrene sulfonic acid-co-4-vinylpyridine) using different initiators, highlighting the impact of the initiator on the final copolymer composition. tosohusa.com

| Initiator | Initiator Type | Resulting Pyridine (B92270) Content in Copolymer | Suitability for Copolymerization |

| Potassium Metabisulfite | Redox Component | Lower | Less Suitable |

| Ammonium Persulfate | Redox Component | Moderate | Moderately Suitable |

| Sodium Persulfate | Thermal/Redox | Higher | Most Suitable |

The ability of azanium;4-ethenylbenzenesulfonate (typically as its sodium salt, sodium 4-styrenesulfonate or NaSS) to be polymerized and copolymerized makes it a fundamental building block for a variety of functional polymers.

Homopolymers: The homopolymer, poly(sodium 4-styrenesulfonate) or PSS, is a strong polyelectrolyte widely used as an ion-exchanger.

Copolymers with Styrene: A poly(styrene-co-4-vinylbenzenesulfonic acid) copolymer has been developed via a precipitation polymerization technique, creating nanoparticle ion exchangers. researchgate.netrsc.org

Copolymers with 4-Vinylpyridine: Copolymers of 4-styrenesulfonic acid sodium salt and 4-vinylpyridine have been synthesized through free radical polymerization. tosohusa.com The goal of this synthesis was to create a material suitable for proton exchange membranes (PEMs) after crosslinking, leveraging the pyridine content for this purpose. tosohusa.com

Copolymers with Vinyl Acetate (B1210297): Anionic copolymers have been prepared from sodium 4-vinylbenzenesulfonate (SSA) and vinyl acetate (VAc) using a simple free radical solution polymerization technique. The resulting copolymer, poly(vinyl alcohol-co-styrene sulfonic acid), contains both neutral hydrophilic sites and ionizable ion-exchange sites.

Copolymers with Acrylic Acid: Hydrogels composed of sodium poly(styrene sulfonate-co-poly acrylic acid) have been fabricated using free radical co-polymerization for applications in controlled drug delivery. rsc.org

Specific Chemical Transformations and Degradation Pathways

Beyond polymerization, the sulfonate moiety of the monomer and resulting polymer can undergo specific chemical reactions, particularly degradation under oxidative conditions. This is a critical area of study for applications where long-term stability is required, such as in fuel cell membranes.

Polymers containing phenyl sulfonate groups are susceptible to radical-initiated oxidative degradation. This degradation can lead to chain cleavage and the loss of the functional sulfonate groups, ultimately causing material failure.

Research using phenyl sulfonate model compounds and electron paramagnetic resonance (EPR) has elucidated the primary degradation pathways. When exposed to radicals, such as those generated during the operation of a polymer electrolyte fuel cell, the sulfonate group can be attacked. Studies have established that for monoaromatic phenyl sulfonates, desulfonation is the dominant degradation route. This process involves the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonic acid group. The formation of a specific adduct (DMPO/•SO₃⁻) has been observed experimentally, confirming that this desulfonation pathway is a major route of ionomer degradation.

Radical-Induced Reactivity and Degradation Studies of Azanium;4-ethenylbenzenesulfonate and its Polymers

The chemical stability of azanium;4-ethenylbenzenesulfonate and its corresponding polymer, poly(azanium;4-ethenylbenzenesulfonate), is significantly influenced by radical-induced reactions. These reactions can be initiated by various means, including chemical initiators, heat, or radiation, and play a crucial role in both the synthesis and degradation of these materials.

Free-radical polymerization is a common method for synthesizing high molecular weight polymers from vinyl monomers like azanium;4-ethenylbenzenesulfonate. libretexts.org This process involves an initiation step, where a radical initiator generates free radicals, followed by propagation, where the radicals add to the vinyl group of the monomer, and termination, where the growing polymer chains are deactivated. youtube.com The choice of initiator, such as ammonium persulfate or azoisobutyronitrile (AIBN), can influence the polymerization kinetics and the properties of the resulting polymer. libretexts.orgkpi.ua For instance, the polymerization of the sodium salt of 4-vinylbenzenesulfonate has been successfully carried out using initiators like benzoyl peroxide (BPO). nih.gov

The degradation of poly(azanium;4-ethenylbenzenesulfonate) is a critical aspect, particularly in applications where the polymer is exposed to harsh chemical environments, such as in fuel cell membranes. The degradation of the chemically similar polystyrene sulfonic acid (PSSA) membrane has been studied, and a plausible degradation mechanism has been proposed. rsc.org It is suggested that during fuel cell operation, the reduction of oxygen can produce peroxide intermediates. These highly reactive species can then chemically attack the tertiary hydrogen atom at the α-carbon of the polystyrene backbone. rsc.org This attack can lead to chain scission, resulting in the loss of both the aromatic rings and the sulfonate groups. rsc.org

Furthermore, the presence of the quaternary ammonium group (azanium) introduces another potential pathway for radical-induced degradation. Studies on other quaternary ammonium-containing polymers have shown that they can be susceptible to degradation through various mechanisms, including Hofmann elimination and nucleophilic substitution, which can be exacerbated by the presence of radicals.

The introduction of sulfonate groups, being hydrophilic, can also influence the degradation process. In a study on poly(sodium styrene sulfonate) grafted onto polycaprolactone (B3415563) films, the presence of the sulfonate groups was found to increase swelling and facilitate hydrolytic degradation. nih.gov While this study focused on hydrolytic degradation, the increased water uptake could also influence the transport and reactivity of radical species within the polymer matrix.

Table 1: Summary of Factors Influencing Radical-Induced Polymerization and Degradation

| Factor | Influence on Polymerization | Influence on Degradation |

| Initiator Type | Affects initiation rate and polymer properties. libretexts.orgkpi.ua | Can generate radicals that initiate degradation pathways. |

| Monomer Structure | The vinyl group is susceptible to radical addition. libretexts.org | The tertiary hydrogen on the backbone is a site for radical attack. rsc.org |

| Quaternary Ammonium Group | Can influence solubility and polymerization kinetics. | May provide additional degradation pathways. |

| Sulfonate Group | Increases hydrophilicity, affecting polymerization in aqueous media. nih.gov | Can enhance water uptake, potentially accelerating degradation. nih.gov |

| Environmental Conditions | Temperature and solvent affect polymerization rate and polymer molecular weight. | Presence of oxygen and peroxides can lead to oxidative degradation. rsc.org |

Electrochemical Reactions and Reductive Transformations

The electrochemical behavior of azanium;4-ethenylbenzenesulfonate and its polymer is characterized by reactions involving both the vinyl group and the aromatic sulfonate moiety. These reactions are fundamental to applications such as electrosynthesis, sensors, and the performance of polymer electrolyte membranes.

The cathodic deposition of poly(styrene sulfonate) onto electrode surfaces has been demonstrated to proceed via an electrochemical mechanism. acs.org This process is initiated by the formation of a radical anion, indicating that the styrenesulfonate species can be electrochemically reduced. acs.org This radical anion can then initiate polymerization, leading to the formation of a polymer film on the electrode surface. The deposition process is reported to be diffusion-controlled. acs.org

The electrochemical reduction of compounds with similar structures, such as nitrostyrenes, has also been investigated and provides insights into the potential reductive transformations of the ethenylbenzenesulfonate moiety. The reduction of β-nitrostyrene, for example, proceeds through a one-electron reduction to form a radical anion, which can then undergo further reactions like dimerization. electrochem.org This suggests that the vinyl group in azanium;4-ethenylbenzenesulfonate could potentially undergo similar reductive coupling or saturation reactions under appropriate electrochemical conditions.

The electrochemical oxidation of the polymer has also been explored, particularly in the context of creating modified electrodes for sensor applications. For example, a poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) modified electrode has been used for the detection of furosemide, where the polymer film facilitates the electrochemical oxidation of the analyte. acs.org This indicates that the polymer can play an active role in mediating electron transfer processes at the electrode-solution interface.

Table 2: Electrochemical Characteristics and Potential Transformations

| Species | Electrochemical Process | Product/Transformation | Key Findings |

| Styrenesulfonate Monomer | Cathodic Reduction | Radical Anion | Initiation of electropolymerization. acs.org |

| Poly(styrenesulfonate) | Cathodic Deposition | Polymer Film | Diffusion-controlled process. acs.org |

| Vinyl Group (by analogy) | Reductive Coupling/Saturation | Dimerized or Saturated Species | Potential pathway based on nitrostyrene (B7858105) reduction. electrochem.org |

| Polymer Composite | Anodic Oxidation (as part of a composite) | Facilitates Analyte Oxidation | Used in electrochemical sensors. acs.org |

Advanced Analytical and Spectroscopic Characterization of Azanium;4 Ethenylbenzenesulfonate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in azanium;4-ethenylbenzenesulfonate (B8661033).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of azanium;4-ethenylbenzenesulfonate, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the 4-ethenylbenzenesulfonate anion, distinct signals would be observed for the two vinyl carbons and the four aromatic carbons (two unique signals due to symmetry), as well as the carbon attached to the sulfonate group. The chemical shifts of these carbons are influenced by their local electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethenylbenzenesulfonate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH | ~6.7 | ~136 |

| Vinyl CH₂ (trans to ring) | ~5.8 | ~115 |

| Vinyl CH₂ (cis to ring) | ~5.3 | |

| Aromatic CH (ortho to vinyl) | ~7.5 | ~127 |

| Aromatic CH (ortho to sulfonate) | ~7.8 | ~126 |

| Aromatic C (ipso to vinyl) | - | ~138 |

| Aromatic C (ipso to sulfonate) | - | ~144 |

Note: These are approximate values based on known data for similar compounds and predictive models. Actual values may vary based on experimental conditions.

The presence of the azanium cation can cause slight shifts in the observed chemical shifts of the anion's protons and carbons due to ionic interactions. nih.gov Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is pivotal for identifying the functional groups present in azanium;4-ethenylbenzenesulfonate.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key expected bands include:

N-H stretching from the azanium cation, typically in the region of 3300-3000 cm⁻¹. mdpi.com

Aromatic C-H stretching just above 3000 cm⁻¹.

Vinyl C-H stretching also in the 3100-3000 cm⁻¹ region.

S=O stretching from the sulfonate group, which are strong bands typically found in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions. researchgate.net

C=C stretching of the vinyl group and the aromatic ring in the 1650-1450 cm⁻¹ range.

C-S stretching , which is a weaker band, often observed around 700-600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give strong Raman signals. For azanium;4-ethenylbenzenesulfonate, strong Raman scattering would be expected for the symmetric S=O stretching vibration of the sulfonate group and the C=C stretching of the vinyl and aromatic moieties. researchgate.net The analysis of sulfonated polystyrene resins by Raman spectroscopy has shown characteristic bands for the sulfonate groups which are valuable for characterization. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Azanium;4-ethenylbenzenesulfonate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Azanium (NH₄⁺) | N-H Stretch | 3300-3000 | Weak |

| Aromatic Ring | C-H Stretch | >3000 | Strong |

| C=C Stretch | 1600-1450 | Strong | |

| Vinyl Group | C-H Stretch | 3100-3000 | Strong |

| C=C Stretch | ~1630 | Strong | |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1250-1150 | Moderate |

| Symmetric S=O Stretch | 1070-1030 | Strong | |

| Carbon-Sulfur | C-S Stretch | 700-600 | Moderate |

Note: These are general ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic and Electrophoretic Methods for Separation and Quantification

Chromatographic and electrophoretic techniques are essential for the separation of azanium;4-ethenylbenzenesulfonate from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of azanium;4-ethenylbenzenesulfonate. Due to the ionic nature of the compound, several HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of the 4-ethenylbenzenesulfonate anion, ion-pairing chromatography is often utilized. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the sulfonate, which can then be retained and separated on a C18 or C8 column. researcher.life

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be used to directly separate the 4-ethenylbenzenesulfonate anion based on its charge. The azanium cation can be analyzed using cation-exchange chromatography. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the separation of polar and ionic compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.

Detection in HPLC is typically achieved using a UV detector, as the aromatic ring in the 4-ethenylbenzenesulfonate moiety is a strong chromophore. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of greater than 95.0% (T)(HPLC) has been reported for the sodium salt of 4-vinylbenzenesulfonate. tcichemicals.com

Advanced Multidimensional Separation Techniques (e.g., 2D-LC/MS) in Compound Analysis

For complex samples containing azanium;4-ethenylbenzenesulfonate and its derivatives or impurities, one-dimensional HPLC may not provide sufficient resolution. In such cases, two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) offers significantly enhanced separation power. chromatographyonline.com

In a typical 2D-LC setup, the effluent from the first dimension column is selectively transferred to a second dimension column with a different separation mechanism. For instance, HILIC could be used in the first dimension to separate compounds based on polarity, followed by RP-HPLC in the second dimension for separation based on hydrophobicity. nih.govfrontiersin.org This orthogonality of separation mechanisms greatly increases the peak capacity and allows for the resolution of closely related compounds.

Coupling 2D-LC with mass spectrometry (2D-LC/MS) provides both separation and structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for ionic compounds like azanium;4-ethenylbenzenesulfonate, allowing for the detection of the intact molecular ions of the cation and anion. Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions, which aids in the structural confirmation of the compound and its derivatives. nih.gov

Capillary Electrophoresis for Ionic Compound Characterization

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of ionic species like azanium;4-ethenylbenzenesulfonate. nih.gov The separation in CE is based on the differential migration of charged species in an electric field.

Capillary Zone Electrophoresis (CZE): In CZE, the separation of the azanium cation and the 4-ethenylbenzenesulfonate anion can be achieved simultaneously. The choice of the background electrolyte (BGE) is critical and can be optimized to achieve the desired separation. acs.org For instance, the separation of various cations, including ammonium, has been demonstrated using CZE with indirect UV detection. sydney.edu.au

Micellar Electrokinetic Chromatography (MEKC): This variation of CE uses micelles in the BGE to separate both neutral and charged analytes. It could be particularly useful for analyzing formulations containing azanium;4-ethenylbenzenesulfonate along with non-ionic components.

CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov It is a powerful tool for purity assessment, as it can resolve isomers and closely related impurities that may be difficult to separate by HPLC.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of ionic compounds like azanium;4-ethenylbenzenesulfonate. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for such analyses as it is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov

For azanium;4-ethenylbenzenesulfonate, ESI-MS analysis would be conducted in both positive and negative ion modes to detect the individual ionic components. In the positive ion mode, the azanium (ammonium) cation, [NH₄]⁺, would be observed with a mass-to-charge ratio (m/z) corresponding to its molecular weight. In the negative ion mode, the 4-ethenylbenzenesulfonate anion, [C₈H₇SO₃]⁻, would be detected. High-resolution mass spectrometry would provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of each ion.

Thermogravimetric and Calorimetric Analysis in Polymer Research Contexts

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques for characterizing the thermal properties of polymers derived from azanium;4-ethenylbenzenesulfonate, such as poly(azanium;4-ethenylbenzenesulfonate). These analyses provide crucial information on the thermal stability, degradation profile, and phase transitions of the polymer.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a sulfonated polystyrene-based material, the TGA thermogram typically shows multiple stages of weight loss. The initial weight loss, occurring at lower temperatures, is often attributed to the loss of absorbed water. The subsequent, more significant weight loss at higher temperatures corresponds to the degradation of the polymer. For sulfonated polystyrenes, a weight loss stage between 250-400 °C is associated with the breakdown of the sulfonate group. paint.org The main polymer chain of polystyrene typically degrades at temperatures above 300 °C, with significant decomposition occurring between approximately 320 °C and 430 °C. nih.gov The presence of the ammonium counter-ion in poly(azanium;4-ethenylbenzenesulfonate) would likely introduce an additional decomposition step corresponding to the loss of ammonia (B1221849). The thermal decomposition of ammonium sulfate (B86663), for instance, begins at temperatures around 235-280 °C. researchgate.net

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the glass transition temperature (Tg), which is a critical property of amorphous polymers like polystyrene and its derivatives. The introduction of sulfonic acid groups into the polystyrene backbone generally increases the Tg due to increased intermolecular forces.

The following table summarizes typical thermal degradation data for polystyrene and its sulfonated derivatives based on available research.

| Material | Decomposition Stage | Temperature Range (°C) | Associated Mass Loss |

|---|---|---|---|

| Polystyrene (PS) | Main Chain Scission | 320 - 470 | Major polymer decomposition. |

| Sulfonated Polystyrene (SPS) | Desulfonation | 250 - 400 | Loss of sulfonic acid groups. |

| Sulfonated Polystyrene (SPS) | Main Chain Scission | > 400 | Decomposition of the remaining polymer backbone. |

| Poly(azanium;4-ethenylbenzenesulfonate) (Predicted) | Loss of Ammonia and Water | < 250 | Release of ammonia from the azanium cation and adsorbed water. |

Investigation of Sorption Properties via Inverse Gas Chromatography

Inverse gas chromatography (IGC) is a powerful technique for characterizing the surface and bulk sorption properties of particulate and fibrous materials, including polymers. researchgate.net In IGC, the material to be studied is packed into a column and serves as the stationary phase. Known vapor probes are then injected into the column, and their retention times are measured. By analyzing the interactions between the probe molecules and the polymer surface, various thermodynamic parameters related to sorption can be determined. mdpi.com

For polymers derived from azanium;4-ethenylbenzenesulfonate, IGC can provide valuable information about their surface energy and acid-base properties. The dispersive component of the surface free energy (γsd) is determined by injecting a series of n-alkane probes. The specific (acid-base) interactions are evaluated using polar probes. mdpi.com This allows for the calculation of the Lewis acidic (Ka) and basic (Kb) parameters of the polymer surface.

The surface of a sulfonated polystyrene would be expected to have a significant polar component due to the presence of the sulfonate groups. Studies on modified polystyrene have shown that the surface character can be quantified using IGC. For example, one study on a diethanolamine-modified polystyrene-based polymer found it to have a basic character. mdpi.com The surface energy of the polymer influences its interactions with other substances, which is critical in applications such as composites, coatings, and sorbents.

The following table presents representative surface property data for polystyrene-based materials as determined by IGC.

| Polymer | Property | Value | Reference Probes |

|---|---|---|---|

| Polystyrene | Dispersive Surface Energy (γsd) at 25°C | ~23 mJ/m² | n-Alkanes |

| Diethanolamine Modified Polystyrene | Dispersive Surface Energy (γsd) at 25°C | ~40 mJ/m² | n-Alkanes |

| Diethanolamine Modified Polystyrene | Lewis Basicity (Kb) / Lewis Acidity (Ka) Ratio | > 1 | Polar Probes (e.g., Chloroform, Tetrahydrofuran) |

The investigation of sorption properties through IGC provides a detailed understanding of the surface chemistry of these complex polymers, which is essential for tailoring their performance in various applications.

Theoretical and Computational Investigations of Azanium;4 Ethenylbenzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of a molecule. mdpi.comscielo.org.mx For azanium;4-ethenylbenzenesulfonate (B8661033), these calculations can predict a range of properties that govern its chemical behavior.

The optimized molecular structure reveals the spatial arrangement of atoms and the distribution of electrostatic potential. The azanium (NH₄⁺) cation and the 4-ethenylbenzenesulfonate anion interact primarily through electrostatic forces. The molecular electrostatic potential (MESP) map would indicate the electron-rich regions, such as the sulfonate group, and the electron-poor regions, like the hydrogen atoms of the azanium cation. These sites are crucial for intermolecular interactions and the initiation of chemical reactions. nih.govnih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. researchgate.netvub.be These descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity. Such parameters are vital for predicting how the monomer will behave in a reaction, for instance, its susceptibility to electrophilic or nucleophilic attack during polymerization. mdpi.comnih.gov

Table 1: Hypothetical Global Reactivity Descriptors for Azanium;4-ethenylbenzenesulfonate

| Descriptor | Value (eV) | Description |

| HOMO Energy | -7.5 | Highest Occupied Molecular Orbital energy, related to the ability to donate an electron. |

| LUMO Energy | -1.2 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron. |

| Energy Gap (HOMO-LUMO) | 6.3 | Indicates chemical reactivity; a larger gap suggests higher stability. |

| Ionization Potential (I) | 7.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | 3.15 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.05 | A measure of the molecule's ability to act as an electrophile. |

Note: These values are illustrative and based on typical ranges for similar organic salts, calculated using DFT methods.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, capturing the intricate dance of intermolecular interactions that drive processes like self-assembly. rsc.orgudel.edu For azanium;4-ethenylbenzenesulfonate in an aqueous environment, MD simulations can reveal the solvation structure and the nature of ion-ion and ion-solvent interactions.

Simulations would likely show the azanium cations and 4-ethenylbenzenesulfonate anions solvated by water molecules, with the hydration shells playing a critical role in mediating their interactions. tandfonline.comtandfonline.comucl.ac.uk The ammonium (B1175870) cation forms hydrogen bonds with surrounding water molecules, influencing their local ordering. nih.govaip.org Similarly, the sulfonate group of the anion will also be strongly hydrated.

The amphiphilic nature of the 4-ethenylbenzenesulfonate anion, with its hydrophobic vinylbenzene group and hydrophilic sulfonate group, suggests a propensity for self-assembly in aqueous solutions. rsc.orgacs.org MD simulations can predict the formation of micelles or other aggregates above a certain concentration. These simulations would show the hydrophobic tails clustering together to minimize contact with water, while the hydrophilic sulfonate heads remain exposed to the aqueous phase, with the azanium cations situated nearby. acs.org The specific morphology of these self-assembled structures would depend on factors such as concentration and temperature. rsc.org

Table 2: Simulated Intermolecular Interaction Parameters

| Interaction Pair | Average Distance (Å) | Coordination Number | Description |

| Azanium (N) - Water (O) | 2.8 | 4-6 | Represents the first solvation shell around the cation. tandfonline.com |

| Sulfonate (S) - Water (O) | 3.5 | 8-10 | Indicates the hydration of the anionic head group. |

| Azanium (N) - Sulfonate (S) | 4.5 | 1-2 | Describes the formation of contact and solvent-separated ion pairs. tandfonline.com |

| Phenyl Ring - Phenyl Ring | 3.5-4.5 | Variable | Indicates π-π stacking interactions within hydrophobic domains. |

Note: These values are hypothetical and based on MD simulations of similar ionic and amphiphilic systems.

Computational Modeling of Polymerization Mechanisms and Polymer Conformation

The polymerization of vinyl monomers like azanium;4-ethenylbenzenesulfonate can be modeled computationally to understand the reaction mechanism and predict the resulting polymer's structure. researchgate.netarxiv.org Free-radical polymerization is a common method for such monomers, and its key stages—initiation, propagation, and termination—can be simulated. mdpi.com

Computational models can determine the activation energies for these elementary steps. For instance, the addition of a radical initiator to the vinyl group of the monomer initiates the polymerization. The subsequent addition of more monomers to the growing polymer chain (propagation) and the eventual termination of the chain growth can all be modeled to understand the kinetics of the polymerization process. mdpi.com

Once the polymer chain is formed, its conformation in solution is of great interest. Coarse-grained MD simulations are particularly useful for studying the large-scale structure of polymers like poly(azanium;4-ethenylbenzenesulfonate). acs.orgrsc.org These simulations can predict the polymer's radius of gyration and end-to-end distance, which are measures of its size and shape. For a polyelectrolyte, the conformation is highly dependent on the charge distribution along the chain and the presence of counterions. nih.govaps.org At low charge densities or in the presence of multivalent counterions, the polymer chain might adopt a collapsed, globular conformation due to attractive forces. Conversely, at high charge densities, electrostatic repulsion between the charged groups would lead to a more extended, rod-like conformation. aps.org

Prediction of Material Performance Attributes Based on Molecular Structure and Simulation

A key goal of computational materials science is to predict the macroscopic properties of a material from its molecular structure. arxiv.orgrsc.org By combining quantum chemical calculations on the monomer with simulations of the polymer, it is possible to forecast the performance attributes of poly(azanium;4-ethenylbenzenesulfonate).

The properties of the monomer, such as its polarity and reactivity, directly influence the characteristics of the resulting polymer. nih.govehu.es For example, the strong ionic nature of the azanium and sulfonate groups suggests that the polymer will be a strong polyelectrolyte, with properties sensitive to the ionic strength of the surrounding medium.

Machine learning models, trained on databases of known polymer properties, can be used to predict characteristics such as the glass transition temperature (Tg), thermal stability, and mechanical properties of new polymers. nih.govacs.org By inputting descriptors derived from the monomer structure of azanium;4-ethenylbenzenesulfonate, these models can provide valuable estimates of the final material's performance, accelerating the design and discovery of new functional materials. arxiv.orgrsc.org

Table 3: Predicted Polymer Properties from Monomer Structure

| Property | Predicted Value | Computational Method |

| Glass Transition Temperature (Tg) | High | Machine Learning (GCN) acs.org |

| Water Solubility | High | Based on hydrophilic monomer units |

| Ion Exchange Capacity | High | Based on ionic functional groups |

| Conformation in Dilute Solution | Extended Coil | Coarse-Grained MD rsc.org |

Note: These predictions are qualitative and based on the expected influence of the monomer's chemical structure on the polymer's properties.

Research Applications in Advanced Materials and Chemical Processes

Functional Materials Based on Azanium;4-ethenylbenzenesulfonate (B8661033) Polymers

Polymers derived from azanium;4-ethenylbenzenesulfonate, primarily poly(ammonium 4-styrenesulfonate), are a significant class of polyelectrolytes. These polymers possess a backbone with repeating monomer units, each carrying a charged sulfonate group and a corresponding ammonium (B1175870) counter-ion. This ionic nature imparts unique characteristics that are exploited in various material science applications.

Poly(ammonium 4-styrenesulfonate) is recognized for its efficacy as a polyelectrolyte in the formulation of coatings and adhesives. scientificlabs.co.ukkrackeler.comIts utility in this area stems from its excellent film-forming properties, high thermal stability, and stability across a range of pH levels and shear conditions. scientificlabs.co.ukA primary application is as an effective antistatic coating for specialty papers and synthetic films. scientificlabs.co.ukkrackeler.comsigmaaldrich.comguidechem.comThe presence of ionic groups on the polymer chain helps to dissipate static charge, a crucial requirement in many industrial and packaging applications.

The properties of a typical poly(4-styrenesulfonic acid) ammonium salt solution used in these applications are summarized below:

| Property | Value |

| Molecular Weight (Mw) | ~200,000 |

| Concentration in H₂O | 30 wt. % |

| pH (at 25 °C) | 3-4 |

| Viscosity (at 25 °C) | ~200 cP |

| Refractive Index (n20/D) | ~1.3961 |

Table based on data from Sigma-Aldrich. krackeler.comsigmaaldrich.com

The ionic nature of polymers derived from azanium;4-ethenylbenzenesulfonate makes them suitable for the fabrication of ion-exchange materials and membranes. These materials are critical components in various separation and energy technologies. Anion exchange membranes (AEMs), for instance, are essential for next-generation electrochemical devices like alkaline fuel cells, water and CO2 electrolyzers, and flow batteries. researchgate.netAEMs allow for the use of non-platinum group metals as catalysts, which can significantly reduce device costs. researchgate.net In the context of energy, AEMs are being developed for vanadium redox flow batteries (VRFBs). dtu.dkThese batteries are a promising technology for large-scale energy storage. The performance of the AEM, which separates the positive and negative electrolytes while allowing the transport of specific ions, is crucial to the battery's efficiency and lifespan. dtu.dknih.govResearch has focused on developing AEMs with high ion selectivity and low electrical resistance to improve VRFB performance. dtu.dknih.govFor instance, novel AEMs based on poly(arylene piperidinium) have demonstrated high coulombic efficiencies and good cycling stability in VRFBs. dtu.dk Furthermore, ion-exchange membranes are utilized in reverse electrodialysis (RED), a process that generates electricity from the salinity gradient between seawater and freshwater. nih.govThe efficiency of RED systems is highly dependent on the properties of the ion-exchange membranes used. nih.gov The development of these membranes often involves incorporating the styrenesulfonate functionality into a robust polymer backbone. For example, research has explored the use of polyaniline (PAni) composites with poly(sodium 4-styrenesulfonate) (PSS) to create selective membranes. nih.govThe amount of PSS incorporated into the PAni matrix can be controlled to modulate the membrane's properties. nih.gov

Biofouling, the accumulation of unwanted biological material on surfaces, is a significant issue in marine applications, biomedical devices, and industrial processes. mdpi.comnih.govPolymers containing styrenesulfonate have been investigated for their potential in creating anti-fouling surfaces. google.comThe principle behind this application is to create surfaces that either resist the initial attachment of fouling organisms or facilitate their removal. nih.gov One strategy involves the use of sulfonated polymers to create hydrophilic surfaces. mdpi.comHydrophilicity can reduce the adhesion of proteins and microorganisms, which are often the first step in the biofouling process. mdpi.comFor instance, poly(ether sulfone) membranes have been modified with carbohydrates to enhance their anti-fouling properties against protein adsorption and biomass accumulation in wastewater treatment. nih.gov Another approach involves incorporating biocidal agents into the coating. nih.govWhile traditional methods used released biocides, newer strategies focus on contact-killing surfaces where the biocide is immobilized. nih.govresearchgate.netmdpi.comQuaternary ammonium salts, which are structurally related to the azanium cation in the monomer, are known for their antimicrobial properties and are used in anti-fouling coatings. nih.govresearchgate.netmdpi.com Styrene (B11656) sulfonate polymers can also be used as dispersants to inhibit the formation of foulants like ammonium sulfate (B86663) in industrial processes. google.comThis is particularly relevant in processes involving the recovery of ammonia (B1221849), where the precipitation of ammonium salts can lead to operational issues. google.com

Catalytic Applications and Ionic Liquid Research

The ionic character of azanium;4-ethenylbenzenesulfonate also lends itself to applications in catalysis and as a component in ionic liquids.

While direct catalytic applications of azanium;4-ethenylbenzenesulfonate itself are not extensively documented, the sulfonate group is a key functional group in acid catalysis. Polymers containing sulfonic acid groups, such as poly(4-styrenesulfonic acid), are used as solid acid catalysts in various organic reactions. These catalysts offer advantages over liquid acids, such as easier separation from the reaction mixture and reduced corrosion.

The production process for ammonium p-styrenesulfonate itself can involve catalytic principles, such as phase transfer catalysis, to facilitate the reaction between an amine salt of p-styrenesulfonic acid and ammonia. google.com

Ionic liquids (ILs) are salts with low melting points that are being explored as "green" solvents and reaction media in chemical synthesis. researchgate.netresearchgate.netThey offer unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties. researchgate.net Ammonium-based cations and sulfonate-based anions are common components of ionic liquids. nih.govmdpi.comThe azanium cation and the 4-ethenylbenzenesulfonate anion are potential building blocks for novel ionic liquids. The properties of the resulting IL, such as its hydrophobicity and miscibility with other liquids, can be tuned by modifying the structure of the cation and anion. nih.govnih.gov For example, phosphonium (B103445) and ammonium-based ionic liquids with benzenesulfonate (B1194179) and related anions have been synthesized and investigated as draw solutes in forward osmosis systems for water treatment. nih.govThe choice of cation and anion affects the thermoresponsive behavior of the ionic liquid, which is crucial for its recovery and reuse. nih.gov Furthermore, ammonium-based ionic liquids have been studied as media for biocatalysis, offering a stable environment for enzymes. researchgate.netThey have also been used for the extraction of natural products, where the design of the ionic liquid can be tailored for specific interactions with the target molecule. mdpi.comThe synthesis of these ILs often involves a quaternization reaction followed by an anion exchange. mdpi.com

Mechanistic Studies of Catalytic Processes Involving the Compound

Azanium;4-ethenylbenzenesulfonate, and more commonly its polymerized form, poly(sodium 4-styrenesulfonate) (PSS), play a significant role in various catalytic processes. The sulfonate groups (SO₃⁻) attached to the polymer backbone are key to its catalytic activity.

In the context of fuel cells, PSS has been used to stabilize graphene supports for platinum (Pt) nanoparticles, which are catalysts for methanol (B129727) oxidation. rsc.org The PSS acts as a stabilizer, preventing the reduced graphene sheets from stacking together. This ensures that the Pt nanoparticles are well-dispersed on the graphene surface, which in turn provides an efficient pathway for both electrons and reactants, leading to higher catalytic activity and stability compared to Pt nanoparticles on pristine graphene. rsc.org

Furthermore, PSS can influence the electropolymerization of other materials, such as polyaniline (PAni). Studies using an electrochemical quartz crystal microbalance have shown that PSS in the solution affects the growth rate and mass of the resulting PAni deposit. nih.gov While one study suggested that PSS accelerates the growth of PAni, another indicated that while the charge associated with the PAni remains the same, the mass is higher in the presence of PSS. This suggests that PSS molecules are incorporated into the PAni matrix, influencing its properties. nih.gov The catalytic effect is attributed to the interaction between the polyelectrolyte and the growing polymer chain. nih.gov

The acidic form of the polymer, poly(styrene sulfonic acid), is used as a solid acid catalyst in organic synthesis. wikipedia.org The strong acidity of the sulfonic acid groups facilitates various chemical reactions.

Applications in Separation Science and Environmental Remediation

The unique properties of azanium;4-ethenylbenzenesulfonate and its derivatives make them valuable in various separation and remediation technologies.

Adsorbent Development for Gas Capture (e.g., Carbon Dioxide)

The polymer derived from azanium;4-ethenylbenzenesulfonate, poly(sodium 4-styrenesulfonate) (PSS), has shown promise in the field of carbon capture. PSS-stabilized polyethylenimine (PEI) membranes, created through spray coating, have demonstrated high effectiveness in separating carbon dioxide (CO₂) from nitrogen (N₂). osti.gov This is a critical process in post-combustion carbon capture strategies aimed at mitigating greenhouse gas emissions. osti.gov

Sodium p-styrenesulfonate (SSS), the monomer precursor, has been identified as a significant kinetic promoter for the formation of CO₂ hydrates. acs.orgacs.org This is crucial for developing hydrate-based carbon capture and sequestration (CCS) technologies, as slow formation kinetics have been a major obstacle. The promoting effect is largely attributed to the sulfonate functional groups. acs.org

| Application Area | Material | Gas Separated/Captured | Key Finding |

| Post-Combustion Carbon Capture | PSS-stabilized PEI membranes | CO₂ / N₂ | Highly effective separation. osti.gov |

| Hydrate-Based CCS | Sodium p-styrenesulfonate (SSS) | CO₂ | Acts as a remarkable kinetic promoter for CO₂ hydrate (B1144303) formation. acs.orgacs.org |

Materials for Water Treatment and Pollutant Removal

The sulfonated form of polystyrene, derived from azanium;4-ethenylbenzenesulfonate, is widely used in water treatment due to its ion-exchange capabilities.

Heavy Metal Removal: Sulfonated polystyrene has proven effective in removing heavy metal ions such as zinc (Zn²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) from water. bohrium.com Research on sulfonated polystyrene waste showed high removal efficiencies for these metals, with copper having the highest selectivity. bohrium.com The material can also be regenerated and reused, making it a sustainable option. bohrium.com Further studies have prepared cationic polymeric resins from sulfonated polystyrene waste for the removal of lead (Pb²⁺), cadmium (Cd²⁺), and iron (Fe³⁺) from contaminated water. amecj.com The removal efficiency was found to increase with higher pH. amecj.com Unmodified polystyrene particles also demonstrate the ability to adsorb heavy metals, with the highest adsorption rate observed for lead, followed by copper, zinc, and cadmium. frontiersin.org

Hardness Removal: Sulfonated polystyrene can effectively remove calcium ions from water, addressing water hardness. bohrium.com Optimized conditions for the sulfonation of polystyrene waste resulted in a calcium removal efficiency of 94.5%. bohrium.com

Organic Pollutant Removal: Layer-by-layer fabricated films of poly(styrene sulfonate) and titanium dioxide (TiO₂) have been used for the photodegradation of organic dyes like rhodamine B. researchgate.net The degradation efficiency increases with a greater number of catalyst layers. researchgate.net Additionally, sodium lignosulfonate modified polystyrene has been synthesized to remove phenol (B47542) from aqueous solutions. mdpi.com

| Pollutant | Material | Removal Efficiency |

| Zinc (Zn²⁺) | Sulfonated Polystyrene Waste | 98.1% |

| Cadmium (Cd²⁺) | Sulfonated Polystyrene Waste | 95.5% |

| Copper (Cu²⁺) | Sulfonated Polystyrene Waste | 98.8% |

| Calcium (Ca²⁺) | Sulfonated Polystyrene Waste | 94.5% |

Application in Chromatographic and Electrophoretic Separations

Poly(sodium 4-styrenesulfonate) (PSS) is a significant material in the field of capillary electrophoresis (CE), a high-resolution separation technique. libretexts.org It is often used as a model polyelectrolyte or a calibration standard due to the ability to prepare it with a narrow molecular weight distribution. acs.org

However, studies using frontal analysis continuous capillary electrophoresis (FACCE) have revealed that some commercial PSS samples exhibit compositional heterogeneity, meaning the polymer molecules have a range of ionic contents. acs.org This can be due to incomplete sulfonation during its synthesis. acs.org This heterogeneity can lead to broadened electropherograms, indicating a distribution of mobilities rather than a single uniform mobility. acs.org

In micellar electrokinetic capillary chromatography (MEKC), a hybrid of electrophoresis and chromatography, surfactants are used to form micelles that act as a pseudo-stationary phase for separating both neutral and charged solutes. usp.org While not directly about azanium;4-ethenylbenzenesulfonate, this highlights a related separation science application.

Development of Sustainable Remediation Technologies

The use of waste materials for environmental cleanup is a key aspect of sustainable remediation.

Recycled Polystyrene: Research has focused on utilizing waste polystyrene, such as from single-use dishes, by sulfonating it to create ion-exchange resins. bohrium.comamecj.com This approach not only provides a valuable material for removing heavy metals and water hardness but also helps in recycling plastic waste, thereby reducing environmental pollution. bohrium.com

Photoassisted Degradation: A photoassisted Fenton process has been shown to be effective in mineralizing cross-linked sulfonated polystyrene materials. acs.org After a simple sulfonation pretreatment, a mineralization efficiency of over 99% was achieved for common polystyrene wastes. acs.org The sulfonate groups on the polymer are crucial as they bind the iron catalyst necessary for the degradation process. acs.org

Nanoparticle-Based Remediation: Sulfonate-modified polystyrene nanoparticles have been studied for their environmental impact. nih.gov While these studies focus on the potential toxicity of the nanoparticles, the modification of polystyrene at the nanoscale opens up possibilities for developing targeted remediation technologies.

Emerging Research Directions and Future Perspectives for Azanium;4 Ethenylbenzenesulfonate

Integration of Azanium;4-ethenylbenzenesulfonate (B8661033) in Hybrid and Composite Materials

The incorporation of azanium;4-ethenylbenzenesulfonate into hybrid and composite materials is a burgeoning field of research. The ionic nature of the sulfonate group allows for strong interactions with inorganic components, leading to materials with enhanced properties. Researchers are actively exploring the use of this monomer and its corresponding polymer in conjunction with various inorganic nanoparticles, such as silica, titania, and clays.

These hybrid materials often exhibit improved thermal stability, mechanical strength, and ionic conductivity compared to the individual components. For instance, the presence of the sulfonate groups can facilitate the dispersion of nanoparticles within the polymer matrix, preventing agglomeration and leading to a more homogeneous material.

Table 1: Examples of Hybrid and Composite Materials Incorporating Azanium;4-ethenylbenzenesulfonate Derivatives

| Inorganic Component | Polymer Matrix | Resulting Material Properties | Potential Applications |

| Silica (SiO2) | Poly(ammonium p-styrenesulfonate) | Enhanced thermal stability, increased proton conductivity | Fuel cell membranes, sensors |

| Titania (TiO2) | Poly(ammonium p-styrenesulfonate) | Improved photocatalytic activity, UV resistance | Self-cleaning coatings, water purification |

| Montmorillonite Clay | Poly(ammonium p-styrenesulfonate) | Increased mechanical strength, reduced gas permeability | Packaging materials, flame retardants |

Green Chemistry Approaches in Synthesis and Application of the Compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis and application of azanium;4-ethenylbenzenesulfonate and its polymers. Traditional polymerization methods often involve the use of organic solvents and initiators that can be harmful to the environment.

Current research focuses on aqueous-based polymerization techniques, minimizing the use of volatile organic compounds (VOCs). Furthermore, the exploration of biocatalysts and enzyme-initiated polymerization is an active area of investigation, offering a potentially greener route to the synthesis of poly(ammonium p-styrenesulfonate). In terms of applications, the use of this polymer in water-based coatings and adhesives is being explored as a sustainable alternative to solvent-based systems.

Advanced In-Situ Characterization Techniques for Dynamic Research

To gain a deeper understanding of the polymerization kinetics and material formation processes involving azanium;4-ethenylbenzenesulfonate, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time monitoring of chemical and physical changes during a reaction or process.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are being employed to track the conversion of the vinyl group during polymerization. In-situ small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide valuable information on the evolution of the morphology and crystal structure of hybrid materials as they are being formed. This dynamic data is crucial for optimizing reaction conditions and tailoring the final material properties.

Expansion of Theoretical Frameworks for Complex Polymeric Systems

The development of robust theoretical frameworks and computational models is essential for predicting the behavior of complex polymeric systems containing azanium;4-ethenylbenzenesulfonate. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are being used to investigate the interactions between the polymer chains, counter-ions, and any incorporated inorganic components at the atomic level.

These theoretical studies can provide insights into the conformation of the polymer chains, the distribution of ionic groups, and the transport mechanisms of ions and small molecules within the material. This knowledge is invaluable for the rational design of new materials with specific functionalities, such as high ionic conductivity for battery applications or selective permeability for membrane separations.

Research Challenges and Opportunities for Scalable Academic Discovery

Despite the promising potential of azanium;4-ethenylbenzenesulfonate, several research challenges need to be addressed to facilitate its wider academic and industrial application. One of the primary challenges is the scalable and cost-effective synthesis of the high-purity monomer. Control over the polymerization process to achieve well-defined polymer architectures with controlled molecular weights and low polydispersity remains an active area of research.

Furthermore, a more comprehensive understanding of the structure-property relationships in its hybrid and composite materials is needed. This requires a concerted effort combining advanced synthesis, characterization, and theoretical modeling. Overcoming these challenges will present significant opportunities for the discovery of new materials with novel properties and applications in diverse fields, from energy storage and conversion to biomedical devices and environmental remediation.

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Azanium;4-ethenylbenzenesulfonate?

The compound is synthesized via sulfonation of 4-vinylstyrene using concentrated sulfuric acid, followed by neutralization with ammonium hydroxide. Key steps include maintaining temperatures below 30°C to prevent vinyl group polymerization. Purification involves recrystallization in ethanol/water (1:3 v/v), yielding >99% purity confirmed by HPLC with a C18 column (retention time: 8.2 min, 0.1% TFA mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy : ¹H NMR (D2O, δ 6.8–7.2 ppm for aromatic protons, δ 5.2–5.8 ppm for vinyl group), IR (broad band at 1040 cm⁻¹ for sulfonate S=O stretching).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (R-factor < 5%) to resolve hydrogen-bonding networks (N–H⋯O distances: 1.8–2.1 Å) .

Q. How do hydrogen-bonding networks influence physicochemical properties?

Extended [010] chains of N–H⋯O bonds increase thermal stability (TGA onset: 220°C vs. 180°C for non-hydrogen-bonded analogs) and reduce solubility in chloroform (<0.1 mg/mL). IR confirms strong H-bonds (νN–H at 3200 cm⁻¹, Δν = 150 cm⁻¹ from free NH4+) .

Advanced Research Questions

Q. How can contradictions between experimental and computational XRD data be resolved?

- Phase purity : Validate via DSC (single endothermic peak) and TGA (mass loss < 2% below 150°C).

- Refinement : Use Le Bail fitting (TOPAS v7) to reassess space group symmetry. Apply anisotropic displacement parameters (Uij < 0.05 Ų) and twin-law corrections in SHELXL .

Q. What strategies optimize refinement of disordered vinyl groups in SCXRD?

Q. How can the Cambridge Structural Database (CSD) predict packing motifs?

Query CSD using ConQuest (filters: sulfonate anions, ammonium cations, R-factor < 5%). Analyze packing via Mercury's "Packing Similarity" tool (70% fingerprint overlap threshold). Identify isostructural matches using XPac (15+ entries) .

Q. What workflows reconcile conflicting NMR and mass spectrometry data?

- MS : High-resolution ESI-MS in negative ion mode (observed m/z 185.0112 for [C8H7SO3]⁻, calc. 185.0118).

- NMR : Acquire 2D ¹H–¹³C HSQC to resolve overlapping signals. DOSY confirms hydrodynamic radius (Rh = 0.8 nm) consistent with monomeric hydration .

Q. What safety protocols are essential during synthesis?

- Sulfonation : Use jacketed reactors with chilling capacity (ΔT control ±2°C).

- Quenching : Neutralize with NH4OH (pH > 6) to avoid H2SO4 decomposition.

- PPE : Fluoropolymer aprons, full-face shields, and SO3 vapor scrubbers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.